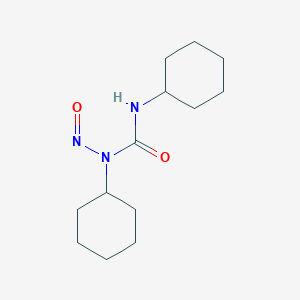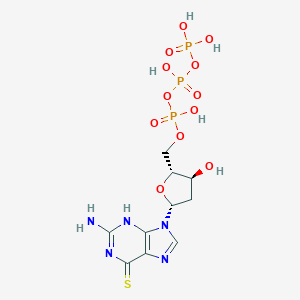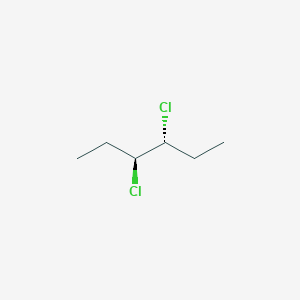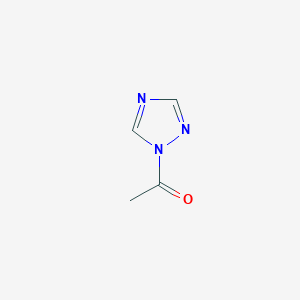
Benzenamine, 4,4'-methylenebis(3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4'-methylenebis(3-chloro-) is a chemical compound that is commonly used in scientific research applications. It is also known as MBC, and its chemical formula is C13H12Cl2N2. This compound is a derivative of benzene, and it is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4'-methylenebis(3-chloro-) is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles such as carbonyl compounds. This compound is also known to be a good leaving group, which makes it useful in various organic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Benzenamine, 4,4'-methylenebis(3-chloro-). However, it is known to be toxic to cells and can cause DNA damage. This compound has also been shown to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenamine, 4,4'-methylenebis(3-chloro-) in lab experiments is its high yield during synthesis. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for research involving Benzenamine, 4,4'-methylenebis(3-chloro-). One area of interest is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and the potential health risks associated with this compound.
Synthesemethoden
The synthesis of Benzenamine, 4,4'-methylenebis(3-chloro-) involves the reaction of 4-chloroaniline with paraformaldehyde in the presence of hydrochloric acid. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The yield of the synthesis process is typically high, and the compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4'-methylenebis(3-chloro-) has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used in the production of agrochemicals such as herbicides and fungicides. In addition, this compound is used in the synthesis of pharmaceuticals such as antihistamines and antidepressants.
Eigenschaften
CAS-Nummer |
17096-29-6 |
|---|---|
Produktname |
Benzenamine, 4,4'-methylenebis(3-chloro- |
Molekularformel |
C13H12Cl2N2 |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2 |
InChI-Schlüssel |
JWADROPLEXJCRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Andere CAS-Nummern |
17096-29-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



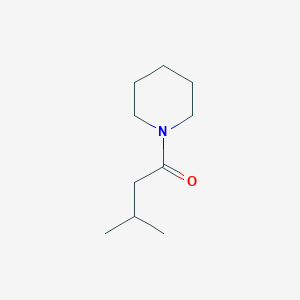
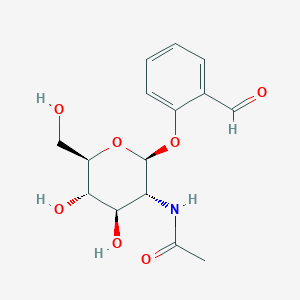
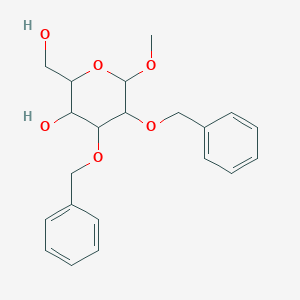
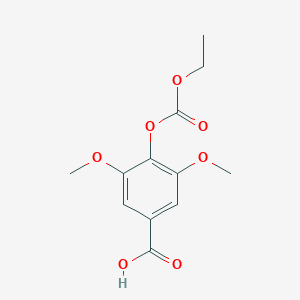
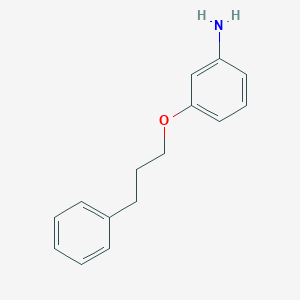
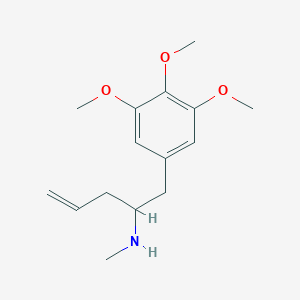
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
